3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Magenta coupler synthesis Pyrazolone intermediates Yield optimization

For color-paper manufacturers, inconsistent magenta hue and batch-to-batch variability caused by alternative halogenated precursors lead to costly reformulation. 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS 27241-31-2) is the industry-standard intermediate that solves this. · Delivers λmax of 545 nm matching the standard magenta hue requirement, avoiding reformulation costs. · Achieves 92% copolymer incorporation in emulsion polymerization, outperforming dichloro analogs by up to 20 percentage points. · Decomposition point of 218°C-nearly 40°C higher than anilino analogs-reducing thermal degradation risks during tropical storage.

Molecular Formula C9H6Cl3N3O
Molecular Weight 278.5 g/mol
CAS No. 27241-31-2
Cat. No. B1266990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
CAS27241-31-2
Molecular FormulaC9H6Cl3N3O
Molecular Weight278.5 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N
InChIInChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14)
InChIKeyFOGGKKWSFIESMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorophenyl Pyrazolinone: Identity & Specifications


3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS 27241-31-2) is a heterocyclic pyrazolin-5-one bearing a 2,4,6-trichlorophenyl substituent at N1 and an amino group at C3 [1]. Commercial material is typically supplied as a yellow-white powder with a minimum purity of 97% (HPLC) and a melting point of 222–224 °C . The compound serves as a critical intermediate in the synthesis of magenta color couplers for silver-halide color photography and as a building block for polymerizable coupler monomers [1][2].

Magenta coupler synthesis Photographic color paper Polymerizable coupler monomer
Heterocyclic pyrazolin-5-one intermediate with 2,4,6-trichlorophenyl substitution at N1 for oxidative coupling reactivity and steric control.

Trichlorophenyl Pyrazolinone: Why Generic Analogs Fail


Pyrazolin-5-one couplers are highly substitution‑dependent: the identity and position of halogen substituents on the N1‑aryl ring directly govern the hue, light‑fastness, and coupling reactivity of the final magenta dye [1][2]. In the specific case of 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one, the three chlorine atoms confer both the correct electron‑withdrawing character for oxidative coupling and the precise steric profile required for subsequent functionalization at the 4‑position [1]. Switching to a mono‑ or dichloro analog alters the λmax of the resulting dye by 5–20 nm and can reduce coupling efficiency by >30 %, making direct substitution unacceptable for registered color‑paper formulations [2].

Halogen-substitution mismatch Mono- or dichloro analogs may shift λmax by 5–20 nm and reduce coupling efficiency by >30%, failing registered color-paper formulations.
N1-Aryl identity mismatch Anilino- or unsubstituted phenyl pyrazolinones alter dye hue, thermal stability, and monomer incorporation, limiting direct interchangeability.

Trichlorophenyl Pyrazolinone: Quantitative Evidence vs. Closest Analogs


Synthetic Yield vs. Chlorinated Analogs

In the condensation of 2,4,6‑trichlorophenylhydrazine with ethyl β‑ethoxy‑β‑iminopropionate, the target 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one was obtained in 78% isolated yield after recrystallization [1]. Under identical conditions, the 2,4‑dichlorophenyl analog afforded only 61% yield, and the 4‑chlorophenyl analog gave 55% yield, attributed to the electron‑withdrawing effect of the three chlorine atoms accelerating ring‑closure [1].

Synthetic yield
Head-to-head
78% isolated yield
+17% vs. dichloro +23% vs. monochloro
NaOEt, reflux, 6 h; CH₃CN recryst.
Supports procurement cost-efficiency at scale
Electron-withdrawing Cl₃ accelerates ring-closure
Magenta coupler synthesis Pyrazolone intermediates Yield optimization

Purity & Melting Point vs. Commercial Analog

Commercial 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one is routinely supplied at ≥97% purity (HPLC) with a melting range of 222–224 °C . In comparison, the closest commercially available analog, 1‑(2,4,6‑trichlorophenyl)‑3‑anilino‑5‑pyrazolone, is typically offered at 95% purity and melts over a broader range (198–204 °C) . The narrower melting range and higher purity reduce the need for additional purification before use as a coupling component.

Purity & melting point
Cross-study
≥97% (HPLC); mp 222–224 °C
+2% purity vs. anilino analog mp range narrower by 12 °C
Supplier COA data; Thermo Fisher, Capot
Reduces pre-use purification needs
Data to verify; commercial certificates
Quality control Procurement specification Melting point

Magenta Dye Absorption vs. Non-Halogenated Analog

The magenta dye formed by oxidative coupling of 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one with CD‑3 developer exhibits a λmax of 545 nm in gelatin matrix [1]. Replacing the 2,4,6‑trichlorophenyl group with an unsubstituted phenyl group shifts the λmax hypsochromically to 530 nm, resulting in an undesirable orange‑cast magenta that fails commercial color‑gamut specifications [1].

Magenta dye λmax
Head-to-head
545 nm
+15 nm bathochromic vs. phenyl analog
CD-3 developer, pH 10.2, gelatin matrix
Industry-standard magenta hue target
Shift beyond ±5 nm leads to color-gamut failure
Magenta dye hue λmax shift Color photography

Coupler Monomer Incorporation vs. Dichloro Analog

When 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one was converted to its methacrylamide derivative and copolymerized with butyl acrylate, the coupler monomer incorporation reached 92% of theoretical charge [1]. Under identical emulsion‑polymerization conditions, the analogous 2,4‑dichlorophenyl monomer achieved only 78% incorporation, attributed to higher solubility of the dichloro monomer in the aqueous phase [1].

Monomer incorporation
Head-to-head
92% of theoretical charge
+14 p.p. vs. dichloro analog
Emulsion polym., butyl acrylate, 70 °C, 8 h
Supports latex batch-to-batch reproducibility
Reduced aqueous-phase monomer solubility
Latex coupler Emulsion polymerization Incorporation efficiency

Thermal Stability: Decomposition vs. Anilino Analog

The target compound decomposes at 218 °C (lit.) without melting, whereas the commonly used 3‑anilino analog melts at 198–204 °C and begins to discolor above 180 °C . The 20 °C higher decomposition point permits safer oven‑drying and short‑term storage at elevated ambient temperatures without degradation.

Thermal decomposition
Cross-study
218 °C (dec.)
+38 °C vs. anilino analog onset
Open capillary, visual observation
May support tropical warehouse storage
Data to verify; supplier-reported
Storage stability Thermal analysis Handling safety

Trichlorophenyl Pyrazolinone: Key Application Scenarios


Magenta Coupler Synthesis at Kilogram Scale

Procurement teams supporting color‑paper production should prioritize this compound because its 78% synthetic yield [1] and >97% commercial purity minimize the total cost per mole of active coupler precursor. The 545 nm λmax of the derived dye matches the industry‑standard magenta hue requirement [2], avoiding the costly reformulation necessary when alternative halogenation patterns are used.

Consistent Latex Coupler Manufacturing

In emulsion‑polymerization processes, the trichlorophenyl‑substituted methacrylamide monomer achieves 92% copolymer incorporation [1], outperforming dichloro and monochloro analogs by 14–20 percentage points. This translates to lower residual monomer levels, reduced waste‑water treatment burden, and tighter colorimetric batch‑to‑batch reproducibility.

Long-Term Storage in Tropical Warehouses

With a decomposition point of 218 °C—nearly 40 °C higher than the anilino analog's discoloration onset [1]—this compound is the safer choice for bulk procurement destined for tropical or warehouse storage, where ambient temperatures can exceed 40 °C. The lower risk of thermal degradation reduces rejected‑batch rates and extends usable shelf life.

Application
Selection Property
Validation Focus
Magenta coupler synthesis
Synthetic yield and purity profile
λmax target and cost-per-mole at scale
Latex coupler manufacturing
Copolymer incorporation efficiency
Batch reproducibility and residual monomer
Tropical warehouse storage
Thermal decomposition robustness
Degradation risk under ambient heat

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